(Furfurylthio)ethane

Descripción general

Descripción

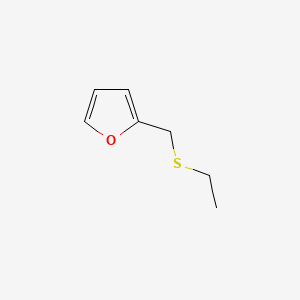

(Furfurylthio)ethane is an organic compound with the molecular formula C₇H₁₀OS It consists of a furfuryl group attached to an ethane backbone through a sulfur atom

Métodos De Preparación

Synthetic Routes and Reaction Conditions

(Furfurylthio)ethane can be synthesized through several methods. One common approach involves the reaction of furfuryl alcohol with ethanethiol in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, such as room temperature, and may require a solvent like dichloromethane to facilitate the reaction.

Another method involves the use of furfuryl chloride and sodium ethanethiolate. This reaction proceeds via nucleophilic substitution, where the chloride group is replaced by the ethanethiolate group, forming this compound.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Industrial processes may also incorporate purification steps, such as distillation or recrystallization, to obtain high-purity this compound.

Análisis De Reacciones Químicas

Types of Reactions

(Furfurylthio)ethane undergoes various chemical reactions, including:

Oxidation: The sulfur atom in this compound can be oxidized to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reduction of this compound can lead to the formation of thiols or sulfides. Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: The furfuryl group can undergo substitution reactions, where the hydrogen atoms are replaced by other functional groups. Halogenation, nitration, and sulfonation are examples of such reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, peracids, and mild oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Halogens (chlorine, bromine), nitric acid, and sulfuric acid.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Thiols, sulfides.

Substitution: Halogenated furfurylthioethanes, nitrofurfurylthioethanes, sulfonated furfurylthioethanes.

Aplicaciones Científicas De Investigación

Scientific Research Applications

1. Cryogenic Electron Microscopy (Cryo-EM)

(Furfurylthio)ethane can be utilized in cryogenic electron microscopy to preserve biological samples. This technique involves rapidly cooling samples to prevent ice crystal formation, which can damage sensitive structures. The use of ethane in this context has been well-documented, highlighting its effectiveness in maintaining sample integrity during imaging processes .

2. Biotechnological Applications

Research indicates the potential for this compound to play a role in biotechnological processes, particularly in the degradation of hydrocarbons. Studies have shown that certain archaeal species can oxidize ethane anaerobically, which could lead to innovative methods for producing hydrocarbons through microbial processes. This could be pivotal for developing sustainable energy sources and synthetic fuels .

Catalytic Applications

1. Catalysis in Chemical Transformations

this compound may serve as a catalyst or co-catalyst in various chemical reactions. For example, studies have demonstrated its potential in facilitating the conversion of carbon dioxide (CO2) into higher-value chemicals when paired with specific metal catalysts. This application is crucial for addressing environmental challenges related to CO2 emissions .

2. Ethylene Production

In catalytic processes, this compound can enhance the production of ethylene from ethane through dehydrogenation reactions. The incorporation of phosphorus into catalyst systems has shown improved performance and stability, making these reactions more efficient for industrial applications .

Food Science Applications

1. Flavor Compounds

this compound is recognized for its role as a flavor compound in various fermented beverages and foods. It contributes to the aroma profiles of products like coffee and baijiu, where it serves as an important marker for quality assessment and authenticity . The compound's presence can influence consumer perception and product differentiation.

2. Quality Control

In food science, this compound is utilized as a characteristic marker for quality regulation. Its detection through techniques such as gas chromatography allows manufacturers to ensure product consistency and compliance with safety standards .

Data Tables

| Application Area | Specific Use Case | Methodology/Technique |

|---|---|---|

| Scientific Research | Cryogenic Electron Microscopy | Rapid cooling with ethane |

| Biotechnological Research | Anaerobic oxidation of hydrocarbons | Microbial culture studies |

| Catalysis | CO2 conversion to higher-value chemicals | Bimetallic catalyst systems |

| Food Science | Flavor enhancement in beverages | Gas chromatography analysis |

| Quality Control | Authenticity testing in food products | GC-MS and other analytical techniques |

Case Studies

Case Study 1: Cryo-EM Application

A study highlighted the successful application of cryo-EM using ethane to visualize viral structures at unprecedented resolutions. By employing rapid cooling techniques, researchers were able to capture detailed images without significant sample damage, demonstrating the compound's utility in structural biology.

Case Study 2: Biotechnological Innovations

Research conducted on the anaerobic oxidation of ethane by Candidatus Argoarchaeum ethanivorans revealed insights into microbial interactions that could be harnessed for biotechnological applications. The study emphasized the potential of using these microorganisms in developing sustainable energy solutions by converting ethane into useful hydrocarbons .

Mecanismo De Acción

The mechanism of action of (Furfurylthio)ethane depends on its specific application. In chemical reactions, the sulfur atom can act as a nucleophile or electrophile, facilitating various transformations. In biological systems, this compound may interact with cellular components, such as enzymes or receptors, through its functional groups, leading to specific biological effects.

Comparación Con Compuestos Similares

(Furfurylthio)ethane can be compared to other sulfur-containing organic compounds, such as:

Thiophene: A sulfur-containing aromatic compound with a five-membered ring structure.

Furfuryl mercaptan: Similar to this compound but with a mercaptan group instead of an ethane backbone.

2-Furfurylthiol: A compound with a similar structure but different functional groups.

Uniqueness

This compound is unique due to its combination of a furfuryl group and an ethane backbone connected through a sulfur atom. This structure imparts specific chemical properties and reactivity, making it valuable in various applications.

Actividad Biológica

(Furfurylthio)ethane, a sulfur-containing compound often found in various food matrices and beverages, has garnered attention for its biological activity and potential health implications. This article compiles research findings, case studies, and relevant data tables to provide a comprehensive overview of the biological effects associated with this compound.

Chemical Structure and Properties

This compound is characterized by a furfuryl group attached to a thioether moiety. Its structure allows for various interactions with biological systems, particularly due to the presence of sulfur, which plays a crucial role in its reactivity.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Antioxidant Activity : Studies indicate that sulfur-containing compounds, including this compound, may exhibit antioxidant properties. This is significant as antioxidants can mitigate oxidative stress, which is linked to various chronic diseases.

- Flavor and Aroma Profile : As a flavor compound, this compound contributes to the sensory qualities of food and beverages. Its presence is noted in products like coffee and certain wines, where it enhances aroma profiles .

- Metabolic Pathways : The metabolism of this compound involves several enzymatic pathways. Cytochrome P450 enzymes are primarily responsible for its biotransformation, potentially leading to both beneficial and harmful metabolites depending on concentration and exposure duration .

Case Studies

- Fermented Beverages : Research on fermented beverages such as baijiu has highlighted the role of this compound in flavor development. It was detected alongside other sulfur compounds using advanced chromatographic techniques, indicating its importance in sensory attributes .

- Food Flavoring Applications : In food technology, this compound has been studied for its stability and reactivity under various conditions. Its interaction with amino acids can lead to the formation of new flavor compounds through Maillard reactions, which are essential for developing complex flavors in cooked foods .

Table 1: Summary of Biological Activities

Table 2: Detection Methods for this compound

| Method | Description | Application Area |

|---|---|---|

| Gas Chromatography (GC) | Used for quantifying volatile compounds | Food analysis |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Identifies complex mixtures including sulfur compounds | Beverage quality control |

| Gas Chromatography-Flame Photometric Detector (GC-FPD) | Sensitive detection of sulfur-containing compounds | Fermented beverage analysis |

Propiedades

IUPAC Name |

2-(ethylsulfanylmethyl)furan | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10OS/c1-2-9-6-7-4-3-5-8-7/h3-5H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGQJSONNMGREEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSCC1=CC=CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60334131 | |

| Record name | (Furfurylthio)ethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60334131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

185.00 to 187.00 °C. @ 760.00 mm Hg | |

| Record name | 2-[(Ethylthio)methyl]furan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039875 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

slightly | |

| Record name | 2-[(Ethylthio)methyl]furan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039875 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2024-70-6 | |

| Record name | 2-[(Ethylthio)methyl]furan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2024-70-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Furfuryl ethyl sulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002024706 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Furfurylthio)ethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60334131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FURFURYL ETHYL SULFIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VM35UX3WZE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-[(Ethylthio)methyl]furan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039875 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.